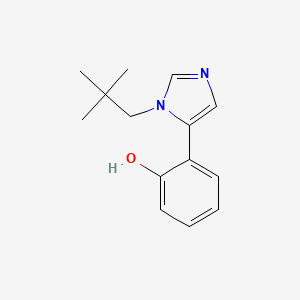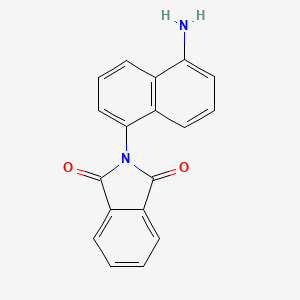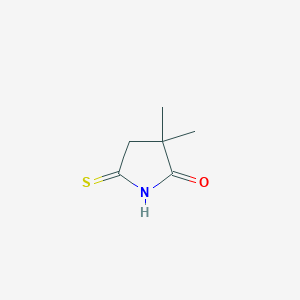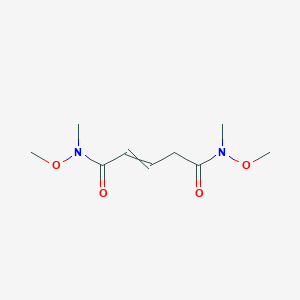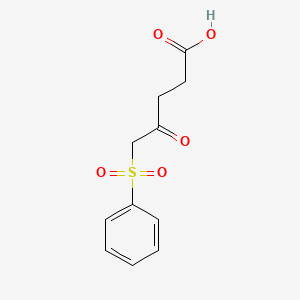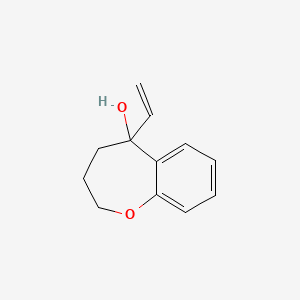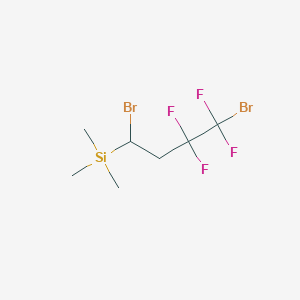
(1,4-Dibromo-3,3,4,4-tetrafluorobutyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Dibromo-3,3,4,4-tetrafluorobutyl)(trimethyl)silane is a specialized organosilicon compound characterized by the presence of bromine, fluorine, and silicon atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dibromo-3,3,4,4-tetrafluorobutyl)(trimethyl)silane typically involves the reaction of 1,4-dibromo-3,3,4,4-tetrafluorobutane with trimethylchlorosilane in the presence of a suitable base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-containing reagents. The general reaction scheme is as follows:
1,4-Dibromo-3,3,4,4-tetrafluorobutane+Trimethylchlorosilane→this compound+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-Dibromo-3,3,4,4-tetrafluorobutyl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form corresponding fluorinated butylsilanes.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex organosilicon compounds.
Common Reagents and Conditions
Nucleophiles: Hydroxide, alkoxide, amines.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products Formed
Substitution Products: Fluorinated butylsilanes with various functional groups.
Reduction Products: Fluorinated butylsilanes with reduced bromine content.
Coupling Products: Complex organosilicon compounds with extended carbon chains.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,4-Dibromo-3,3,4,4-tetrafluorobutyl)(trimethyl)silane is used as a precursor for the synthesis of various fluorinated organosilicon compounds. Its unique reactivity makes it valuable for developing new materials with specialized properties.
Biology and Medicine
While specific biological and medical applications are less common, the compound’s potential for modifying surfaces and creating biocompatible materials is of interest. It may be used in the development of drug delivery systems or medical devices.
Industry
In the industrial sector, this compound is utilized in the production of specialty polymers and coatings. Its ability to impart hydrophobic and oleophobic properties makes it valuable for creating protective coatings and advanced materials.
Mécanisme D'action
The mechanism by which (1,4-Dibromo-3,3,4,4-tetrafluorobutyl)(trimethyl)silane exerts its effects involves the interaction of its functional groups with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the silicon atom can form strong bonds with oxygen and carbon atoms. These interactions enable the compound to modify surfaces and participate in complex chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,4-Dibromo-3,3,4,4-tetrafluorobutane): Lacks the trimethylsilyl group, making it less versatile in certain applications.
(1,4-Dibromo-3,3,4,4-tetrafluorobutyl)(triethyl)silane): Similar structure but with different alkyl groups attached to the silicon atom.
Uniqueness
(1,4-Dibromo-3,3,4,4-tetrafluorobutyl)(trimethyl)silane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The trimethylsilyl group enhances its stability and compatibility with various chemical environments, making it a valuable compound for diverse applications.
Propriétés
Numéro CAS |
113688-43-0 |
|---|---|
Formule moléculaire |
C7H12Br2F4Si |
Poids moléculaire |
360.06 g/mol |
Nom IUPAC |
(1,4-dibromo-3,3,4,4-tetrafluorobutyl)-trimethylsilane |
InChI |
InChI=1S/C7H12Br2F4Si/c1-14(2,3)5(8)4-6(10,11)7(9,12)13/h5H,4H2,1-3H3 |
Clé InChI |
ZDYKGDRRCJOIMU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(CC(C(F)(F)Br)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


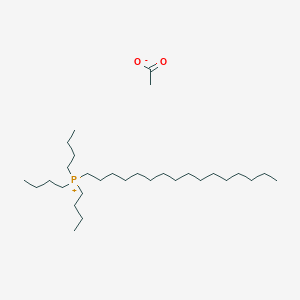


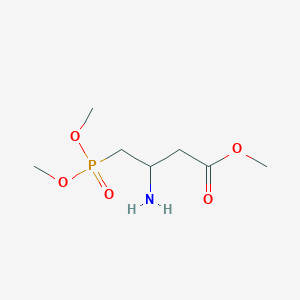
![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)
